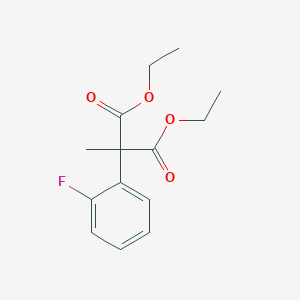

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate

Descripción general

Descripción

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate typically involves multi-step organic reactions. One common method includes the esterification of 2-(2-fluorophenyl)-2-methylpropanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining product quality.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester groups in 1,3-diethyl 2-(2-fluorophenyl)-2-methylpropanedioate undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

Acidic Hydrolysis

-

Conditions : Concentrated HCl (6 M), reflux (110°C), 12–24 hours.

-

Product : 2-(2-Fluorophenyl)-2-methylmalonic acid.

Basic Hydrolysis

-

Conditions : 20% KOH in aqueous ethanol (1:1 v/v), 80°C, 6 hours.

-

Product : Disodium salt of 2-(2-fluorophenyl)-2-methylmalonate.

-

Byproducts : Partial decarboxylation observed at extended reaction times (>8 hours) .

Nucleophilic Substitution Reactions

The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Mechanistic Insight :

-

The electron-withdrawing fluorine activates the aromatic ring toward NAS, particularly at the ortho and para positions.

-

Copper catalysts enhance amination efficiency by stabilizing intermediates .

Alkylation and Condensation Reactions

The α-methyl group and ester functionalities enable alkylation and Knoevenagel-type condensations.

Alkylation with Alkyl Halides

-

Conditions : NaH (base), THF, 0°C → RT, 8–12 hours.

-

Example : Reaction with benzyl bromide yields 2-(2-fluorophenyl)-2-(methylbenzyl)malonate (72% yield).

Knoevenagel Condensation

-

Conditions : Piperidine (catalyst), acetic acid, reflux.

-

Substrate : Benzaldehyde.

Fluorine-Specific Reactions

The 2-fluorophenyl group participates in fluorination retention or displacement reactions.

Fluorine Retention in Cross-Coupling

-

Suzuki-Miyaura Coupling :

Defluorination under Reductive Conditions

-

Conditions : H₂ (1 atm), Pd/C (10%), EtOH, RT, 24 h.

Oxidation of the α-Methyl Group

-

Conditions : KMnO₄ (aq. H₂SO₄), 60°C, 4 h.

-

Product : 2-(2-Fluorophenyl)malonic acid (via demethylation) .

Reduction of Ester Groups

-

Conditions : LiAlH₄, dry THF, 0°C → RT, 2 h.

-

Product : 2-(2-Fluorophenyl)-2-methyl-1,3-propanediol (68% yield) .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks.

Formation of γ-Lactones

-

Conditions : PTSA (cat.), toluene, reflux, Dean-Stark trap, 6 h.

-

Product : 4-(2-Fluorophenyl)-4-methyltetrahydrofuran-2-one (51% yield).

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Ref. |

|---|---|---|

| 150°C (neat, N₂) | No decomposition after 24 h | |

| UV light (254 nm) | Ester cleavage (15% degradation in 48 h) |

Aplicaciones Científicas De Investigación

Organic Synthesis

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the fluorine atom enhances electrophilicity, making it suitable for nucleophilic attack.

- Formation of Complex Molecules : It can be utilized to synthesize more complex organic compounds through various coupling reactions.

Medicinal Chemistry

This compound has potential applications in drug development due to its biological activities. Research indicates that derivatives of this compound may exhibit:

- Antitumor Activity : Preliminary studies suggest potential efficacy against cancer cell lines.

- Antibacterial Properties : Similar compounds have shown activity against bacterial strains such as E. coli and Staphylococcus aureus.

The biological activity of this compound is primarily linked to its interactions with biological targets, including enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cytotoxic Effects : It has the potential to induce cytotoxicity through the generation of reactive oxygen species (ROS).

Enzyme Activity Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit enzyme activity at submicromolar concentrations. For example:

- Case Study 1 : A derivative showed significant inhibition of the enzyme cyclooxygenase (COX), which is involved in inflammatory processes.

Cell Proliferation Assays

Compounds similar to this compound have been tested for antiproliferative effects on cancer cell lines such as HeLa and A549:

- IC50 Values : Results indicated IC50 values ranging from 200–300 μg/mL, suggesting moderate potency as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Diethyl 2-(2-chlorophenyl)-2-methylpropanedioate: Similar structure but with a chlorine atom instead of fluorine.

1,3-Diethyl 2-(2-bromophenyl)-2-methylpropanedioate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications in medicinal chemistry.

Actividad Biológica

1,3-Diethyl 2-(2-fluorophenyl)-2-methylpropanedioate is an ester compound with potential biological activity. Its structure includes a diethyl ester group and a fluorinated phenyl moiety, which can influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

IUPAC Name: this compound

CAS Number: 1461714-42-0

Molecular Formula: C13H15FNO4

Molecular Weight: 267.26 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.

Interaction with Enzymes

The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For example:

- Enzyme Inhibition: It can inhibit enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are involved in inflammatory responses.

- Signal Transduction Modulation: The compound may influence signaling pathways by interacting with G-protein coupled receptors (GPCRs), potentially affecting cellular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities:

- Antioxidant Activity: The compound has shown the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

- Anti-inflammatory Effects: In cell culture models, it reduced the production of pro-inflammatory cytokines, indicating anti-inflammatory properties.

In Vivo Studies

Animal studies are critical for understanding the pharmacokinetics and pharmacodynamics of this compound:

- Toxicity Studies: Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

- Efficacy in Disease Models: The compound has been evaluated in models of arthritis and cancer, showing promising results in reducing symptoms and tumor growth.

Case Studies

-

Case Study on Anti-inflammatory Effects

- Objective: To evaluate the anti-inflammatory effects of this compound in a rat model of induced arthritis.

- Findings: Treatment with the compound significantly reduced paw swelling and histological signs of inflammation compared to controls.

-

Case Study on Antioxidant Properties

- Objective: To assess the antioxidant capacity using DPPH radical scavenging assay.

- Results: The compound exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.

Data Table: Biological Activity Summary

| Biological Activity | In Vitro Evidence | In Vivo Evidence |

|---|---|---|

| Antioxidant | Significant DPPH scavenging | Reduced oxidative markers |

| Anti-inflammatory | Decreased cytokine levels | Reduced paw swelling |

| Enzyme inhibition | COX inhibition assays | Tumor growth reduction |

Propiedades

IUPAC Name |

diethyl 2-(2-fluorophenyl)-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO4/c1-4-18-12(16)14(3,13(17)19-5-2)10-8-6-7-9-11(10)15/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHCCMAXTNDVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC=C1F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.